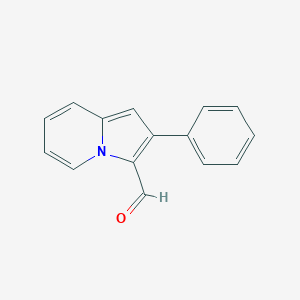
2-Phenylindolizine-3-carbaldehyde
Overview
Description
2-Phenylindolizine-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO and a molecular weight of 221.25 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of indolizine derivatives, such as 2-Phenylindolizine-3-carbaldehyde, has been a topic of interest in recent years . Traditional methods such as Scholtz or Chichibabin reactions have been used, but new strategies have emerged, including transition metal-catalyzed reactions and approaches based on oxidative coupling . The formation of an N-ylide precursor from 4-dimethylaminopyridine (DMAP) is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Phenylindolizine-3-carbaldehyde has been studied and documented . The compound has a density of 1.1±0.1 g/cm3 and a molar refractivity of 63.4±0.5 cm3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenylindolizine-3-carbaldehyde have been analyzed . The synthetic mechanism to obtain the indolizine derivative was found to be a two-step reaction, with the rate-determining step being the first H migration to form a transition state with a four-membered ring .Physical And Chemical Properties Analysis
2-Phenylindolizine-3-carbaldehyde has a number of physical and chemical properties. It has a density of 1.1±0.1 g/cm3, a molar refractivity of 63.4±0.5 cm3, and a molecular weight of 221.25 g/mol . It also has a molar volume of 183.2±7.0 cm3 and a surface tension of 41.4±7.0 dyne/cm .Scientific Research Applications
Organic Chemistry
Application Summary
In organic chemistry, 2-Phenylindolizine-3-carbaldehyde is utilized for the synthesis of nitrogen-containing heterocycles, which are crucial in constructing complex organic molecules .
Methods of Application
The compound is often used in radical cyclization and cross-coupling reactions, leveraging its aldehyde group for efficient C–C or C–X bond construction .
Results and Outcomes
The use of 2-Phenylindolizine-3-carbaldehyde in these reactions has been shown to result in high atom- and step-economy, producing derivatives with potential biological activities .
Biology
Application Summary
In biology, derivatives of 2-Phenylindolizine-3-carbaldehyde exhibit fluorescence properties, making them suitable as organic fluorescent molecules for biological applications .
Methods of Application
Fluorescent indolizine derivatives are synthesized and applied in biological imaging and molecular tagging to track biological processes .
Results and Outcomes
These derivatives provide a non-invasive means of monitoring cellular activities, with the fluorescence offering a measure of interaction and localization within biological systems .
Medicine
Application Summary
Medically, 2-Phenylindolizine-3-carbaldehyde is a precursor in synthesizing compounds with anti-inflammatory properties, targeting enzymes like COX-2 .
Methods of Application
The aldehyde group of the compound facilitates the formation of indolizine derivatives that inhibit COX-2, reducing inflammation .
Results and Outcomes
Some derivatives have shown comparable inhibitory activity to established non-steroidal anti-inflammatory drugs, with IC50 values in the micromolar range .
Materials Science
Application Summary
In materials science, 2-Phenylindolizine-3-carbaldehyde derivatives are explored for their potential use in creating organic materials with unique electronic properties .
Methods of Application
The compound’s derivatives are incorporated into materials to modify electronic characteristics, such as conductivity and fluorescence .
Results and Outcomes
These materials are being investigated for applications in organic electronics, potentially leading to the development of new types of sensors and displays .
Pharmacology
Application Summary
Pharmacologically, 2-Phenylindolizine-3-carbaldehyde is involved in the synthesis of molecules that could serve as therapeutic agents due to their biological activities .
Methods of Application
The compound is used to create pharmacophores that interact with biological targets, aiding in drug discovery and development .
Results and Outcomes
Research has identified several indolizine derivatives that show promise in treating various diseases, with ongoing studies to optimize their efficacy and safety .
Biotechnology
Application Summary
In biotechnology, 2-Phenylindolizine-3-carbaldehyde is used in proteomics research, aiding in the study of protein interactions and functions .
Methods of Application
The compound is utilized in the labeling and detection of proteins, providing insights into proteomic landscapes .
Results and Outcomes
Its application has led to a better understanding of protein dynamics, contributing to advancements in the field of protein engineering and synthetic biology .
This analysis provides a glimpse into the versatile applications of 2-Phenylindolizine-3-carbaldehyde across various scientific disciplines, highlighting its importance in research and development.
Synthetic Dye Development
Application Summary
This compound is instrumental in developing advanced functional dyes, particularly in creating coumarins and cross-conjugated chromophores .
Methods of Application
Synthesis strategies involve transition metal-catalyzed reactions and approaches based on oxidative coupling to achieve desired substitution patterns .
Results and Outcomes
The resulting dyes exhibit unique properties such as two-photon absorption, which are significant for applications like artificial photosynthesis and fluorescence imaging .
Catalysis
Application Summary
2-Phenylindolizine-3-carbaldehyde derivatives serve as catalysts in various organic synthesis reactions due to the lone pair of electrons on the nitrogen atom .
Methods of Application
Derivatives like 4-dimethylaminopyridine (DMAP) enhance reactions such as acylation, silylation, and Baylis–Hillman reactions, reducing reaction barrier heights .
Results and Outcomes
The catalytic activity of these derivatives significantly improves reaction efficiency, making them valuable in synthesizing complex organic molecules .
Drug Discovery
Application Summary
The compound’s derivatives have been found to exhibit a variety of biological activities, including potential inhibitors of vascular endothelial growth factor (VEGF) .
Methods of Application
Indolizine derivatives are synthesized and tested against various biological targets to assess their inhibitory effects on pathways like VEGF .
Results and Outcomes
These studies have identified several derivatives with promising therapeutic potential, contributing to the discovery of new drugs .
Molecular Modeling
Application Summary
2-Phenylindolizine-3-carbaldehyde is used in computational studies to understand the mechanisms of organocatalytic synthesis of indolizine derivatives .
Methods of Application
Density functional theory (DFT) computations are conducted to analyze reaction mechanisms and identify the most favorable activities of derivatives .
Results and Outcomes
Theoretical computations provide insights into the synthetic pathways, aiding in the design of more efficient synthesis processes for indolizine derivatives .
Crystallography
Application Summary
The compound is used in crystallography to study the structural aspects of indolizine derivatives and their complexes .
Methods of Application
Crystallographic techniques are employed to determine the molecular structure and conformation of the derivatives, providing detailed information on their geometry .
Results and Outcomes
Such studies are essential for understanding the physical and chemical properties of the derivatives, which can influence their application in various fields .
Natural Product Synthesis
Application Summary
2-Phenylindolizine-3-carbaldehyde is a precursor for synthesizing indolizidine alkaloids, which are widespread in bioactive natural products .
Methods of Application
Classical methodologies like Scholtz or Chichibabin reactions are used to synthesize these alkaloids, with recent advances leading to new synthetic strategies .
Results and Outcomes
The synthesis of these alkaloids has led to the discovery of compounds with significant biological activities, enhancing the repertoire of natural product-based therapeutics .
These applications demonstrate the broad utility of 2-Phenylindolizine-3-carbaldehyde in scientific research, spanning from practical applications in drug development to theoretical studies in molecular modeling.
Proteomics Research
Application Summary
2-Phenylindolizine-3-carbaldehyde is used in proteomics for identifying and quantifying proteins in complex biological systems, aiding in the understanding of cellular functions .
Methods of Application
The compound is employed in labeling techniques that allow for the detection and analysis of proteins through mass spectrometry or chromatography .
Results and Outcomes
This application has led to advancements in the identification of disease biomarkers and the development of targeted therapies .
Advanced Functional Dyes
Application Summary
The compound plays a role in the synthesis of advanced functional dyes, which are used in high-tech applications like organic light-emitting diodes (OLEDs) .
Methods of Application
Synthetic pathways involve palladium-catalyzed cross-coupling reactions, enabling precise control over the photophysical properties of the dyes .
.
Organic Fluorescent Molecules
Application Summary
Derivatives of 2-Phenylindolizine-3-carbaldehyde are used as organic fluorescent molecules for biological and material applications due to their excellent fluorescence properties .
Methods of Application
These derivatives are synthesized and applied in fluorescence microscopy and flow cytometry for cellular and molecular imaging .
Results and Outcomes
The use of these fluorescent molecules has enhanced the visualization of cellular structures and functions, contributing to more accurate biological assessments .
Radical Cyclization/Cross-Coupling
Application Summary
The compound is involved in radical cyclization/cross-coupling reactions, which are key in synthesizing indolizine derivatives with potential biological activities .
Methods of Application
These reactions utilize radical species or intermediates for efficient heterocycle construction and C–C or C–X bond formation .
Results and Outcomes
The approach has been recognized for its high atom- and step-economy, leading to the creation of diverse and complex molecular architectures .
Chemical and Pharmacological Properties
Application Summary
2-Phenylindolizine-3-carbaldehyde is studied for its chemical and pharmacological properties, particularly in the context of natural and synthetic indolizines .
Methods of Application
Research involves the synthesis and testing of indolizine derivatives to evaluate their therapeutic potential and pharmacokinetic profiles .
Results and Outcomes
This research has uncovered compounds with significant anti-inflammatory, antiviral, and anticancer activities, expanding the scope of medicinal chemistry .
Synthetic Methodology
Application Summary
The compound is crucial in developing synthetic methodologies for constructing indolizine rings and derivatives, enhancing the efficiency of organic synthesis .
Methods of Application
Novel synthetic strategies are designed using 2-Phenylindolizine-3-carbaldehyde as a building block, often involving green chemistry principles .
Results and Outcomes
These methodologies have streamlined the synthesis process, reducing environmental impact and improving yield and selectivity .
Safety And Hazards
properties
IUPAC Name |
2-phenylindolizine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-16(13)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCCGUNEMZFUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355911 | |
| Record name | 2-phenylindolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylindolizine-3-carbaldehyde | |
CAS RN |
3672-41-1 | |
| Record name | 2-phenylindolizine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



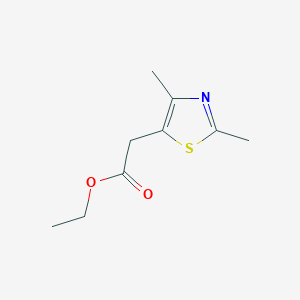
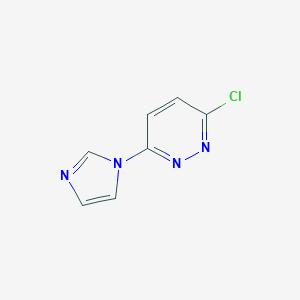
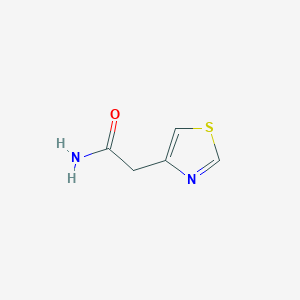
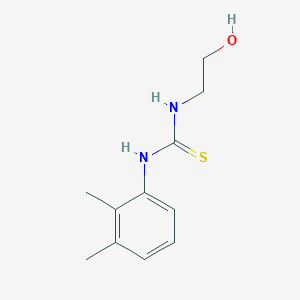
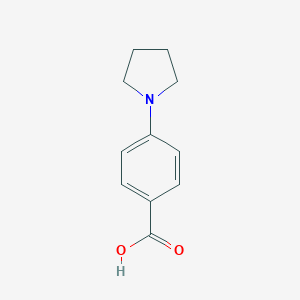
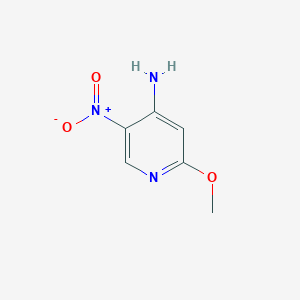
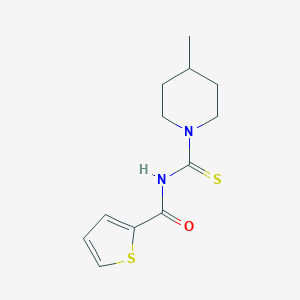
![2-ethoxyethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B188278.png)
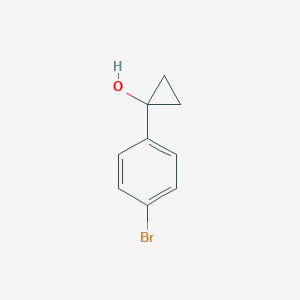
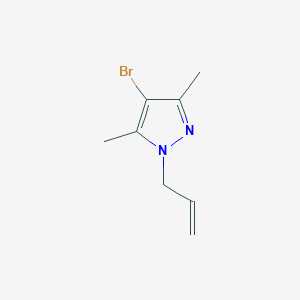
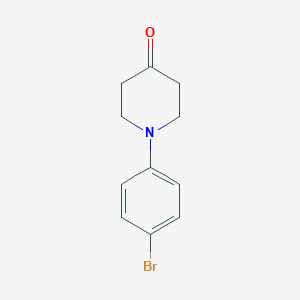
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)